3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H5IO3S, is particularly interesting due to its unique structural features, which include a hydroxyl group, an iodine atom, and a carboxylic acid group attached to the benzothiophene core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be iodinated to produce the desired compound.
Another approach involves the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-6-iodobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-6-iodobenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzo[b]thiophene: Similar structure but lacks the hydroxyl and carboxylic acid groups.
3-Iodobenzo[b]thiophene: Similar structure but lacks the hydroxyl and carboxylic acid groups.
3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid: Similar structure but with the iodine atom at a different position.
Uniqueness
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. The iodine atom also provides a handle for further functionalization through substitution reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H5IO3S |
---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-hydroxy-6-iodo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5IO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
NWQCBKKMMPYLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.